Triisopropylsilyl chloride

Descripción general

Descripción

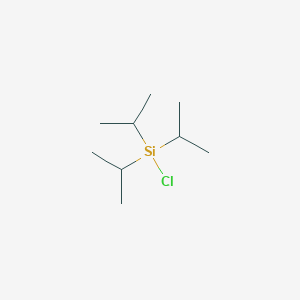

Triisopropylsilyl chloride is a chemical compound with the molecular formula C9H21SiCl. It is a colorless liquid that is commonly used as a reagent in organic synthesis. The compound is known for its ability to act as a protecting group for hydroxyl groups in various chemical reactions, making it a valuable tool in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triisopropylsilyl chloride can be synthesized through two main methods:

Using Triisopropyl Silane: This method involves the chlorination of triisopropyl silane using hydrochloric acid and other reagents to replace the hydrogen on the silicon atom with a chlorine atom.

Using Silicon Tetrachloride: In this method, silicon tetrachloride reacts with isopropyl lithium to produce this compound.

Industrial Production Methods

The industrial production of this compound typically involves the reaction of silicon tetrachloride with isopropyl lithium in a controlled environment. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Triisopropylsilyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It is commonly used in substitution reactions where it replaces a hydroxyl group with a triisopropylsilyl group.

Protection Reactions: It acts as a protecting group for hydroxyl groups, preventing them from participating in unwanted side reactions during complex syntheses.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically silyl-protected derivatives of hydroxyl compounds. These protected compounds are more stable and can be used in further synthetic steps without undergoing unwanted reactions .

Aplicaciones Científicas De Investigación

Chemical Properties and Preparation

Chemical Structure:

- Molecular Formula:

- Molecular Weight: 196.81 g/mol

Synthesis Methods:

- Chlorination of Triisopropyl Silane: This method involves treating triisopropyl silane with hydrochloric acid to replace a hydrogen atom on the silicon with a chlorine atom.

- Reaction with Silicon Tetrachloride: Silicon tetrachloride reacts with isopropyl lithium to yield TIPSCl in a controlled environment, typically under inert conditions to prevent side reactions.

Scientific Research Applications

Triisopropylsilyl chloride has several notable applications in scientific research:

Organic Synthesis

- Protecting Group: TIPSCl is primarily used as a protecting group for alcohols and carboxylic acids in organic synthesis. Its bulky structure provides steric hindrance, which enhances selectivity during reactions .

- Peptide Synthesis: In peptide synthesis, TIPSCl protects the C-terminal carboxylic acid of amino acids, allowing for controlled peptide bond formation without unwanted side reactions .

Nucleotide Synthesis

- TIPSCl plays a critical role in synthesizing modified oligonucleotides. It selectively protects the 2'-hydroxyl group of nucleoside derivatives, facilitating the construction of oligoribonucleotides that contain modified bases .

Pharmaceutical Chemistry

- In medicinal chemistry, TIPSCl is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), enhancing the stability and solubility of sensitive compounds .

Materials Science

- TIPSCl is used in the production of specialty chemicals and materials, including silylated polymers that exhibit enhanced thermal and mechanical properties .

Case Studies

Case Study 1: Efficient Protection of Alcohols

A study demonstrated an efficient method for the protection of alcohols and phenols using TIPSCl and imidazole under microwave irradiation. This approach significantly reduced reaction times while maintaining high selectivity and yield .

Case Study 2: Synthesis of Modified Oligonucleotides

Research highlighted the use of TIPSCl in synthesizing oligonucleotides containing 7-deazaguanosine. The protection strategy allowed for successful incorporation into RNA sequences, showcasing its utility in genetic research .

Case Study 3: Derivatization for Gas Chromatography

In analytical chemistry, TIPSCl has been applied for the derivatization of compounds to improve their volatility and detectability in gas chromatography. This application demonstrates its importance in environmental and forensic analysis .

Advantages of Using this compound

- High Selectivity: TIPSCl preferentially reacts with less sterically hindered groups, making it suitable for selective transformations.

- Mild Reaction Conditions: Reactions involving TIPSCl often proceed under mild conditions, reducing the risk of side reactions.

- Ease of Removal: The TIPS group can be cleaved under mild conditions without affecting other functional groups or protecting groups present in the molecule .

Mecanismo De Acción

Triisopropylsilyl chloride exerts its effects by forming a stable bond with hydroxyl groups, thereby protecting them from participating in unwanted side reactions. The compound operates by binding fluoride ions, which arise from the use of oxidants such as N-fluorocollidinium tetrafluoroborate. By sequestering these fluoride ions, this compound mitigates potential side reactions that could detract from the reaction’s productivity .

Comparación Con Compuestos Similares

Similar Compounds

Tert-Butyldimethylsilyl Chloride: Another commonly used silyl protecting group, but it offers different stability and reactivity profiles compared to triisopropylsilyl chloride.

Tert-Butyldiphenylsilyl Chloride: Known for its higher stability under acidic conditions but less stable under basic conditions compared to this compound.

Uniqueness

This compound is unique due to its balance of stability and reactivity. It offers intermediate stability between tert-butyldimethylsilyl chloride and tert-butyldiphenylsilyl chloride under acidic conditions, while providing greater stability under basic conditions .

Actividad Biológica

Triisopropylsilyl chloride (TIPSCl) is a versatile reagent widely used in organic synthesis, particularly for the protection of hydroxyl groups. Beyond its synthetic applications, TIPSCl has been studied for its biological activity, particularly in the context of drug design and medicinal chemistry. This article explores the biological activity of TIPSCl, highlighting its mechanisms, effects on various cell lines, and relevant case studies.

TIPSCl is a silyl chloride with the molecular formula . It is characterized by three isopropyl groups attached to a silicon atom, which provides significant steric hindrance, making it an effective protecting group for alcohols and phenols. The protective nature of TIPSCl allows for selective reactions in complex organic syntheses.

TIPSCl's biological activity primarily stems from its role in modifying other compounds to enhance their pharmacological properties. The introduction of the triisopropylsilyl group can improve the lipophilicity and stability of biologically active molecules, thereby increasing their bioavailability and efficacy.

- Cytotoxicity : Research indicates that TIPSCl derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing TIPS groups have shown enhanced activity against colorectal cancer (HCT116) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .

- Anticancer Activity : The presence of TIPS groups in certain compounds has been linked to improved anticancer activity. A study demonstrated that TIPS-modified mucochloric acid derivatives displayed high cytotoxicity against HCT116 cells with an IC50 value of 9.1 ± 2.4 μM and against MCF-7 cells with an IC50 value of 10.8 ± 0.7 μM .

Case Study 1: Synthesis and Evaluation of Mucochloric Acid Derivatives

A comprehensive study focused on the impact of TIPS groups on mucochloric acid derivatives revealed that compounds modified with TIPS exhibited enhanced cytotoxicity compared to their unmodified counterparts. The study utilized various cell lines to assess the biological activity, noting that structural modifications significantly influenced the anticancer properties .

Case Study 2: Protection of Hydroxyl Groups

TIPSCl has been effectively used to protect hydroxyl groups in complex molecules, facilitating further chemical transformations without compromising biological activity. For instance, the synthesis of a PSA activatable prodrug involved using TIPSCl to protect reactive hydroxyl groups, thereby enhancing the stability and delivery of therapeutic agents .

Data Table: Biological Activity Overview

| Compound | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| TIPS-MCA | HCT116 | 9.1 ± 2.4 | High cytotoxicity |

| TIPS-MCA | MCF-7 | 10.8 ± 0.7 | Moderate cytotoxicity |

| Unmodified MCA | HCT116 | >20 | Low activity |

| Unmodified MCA | MCF-7 | Not active | No significant effect |

Propiedades

IUPAC Name |

chloro-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIADDMXRMTWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157102 | |

| Record name | Triisopropylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Triisopropylsilyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.16 [mmHg] | |

| Record name | Triisopropylsilyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13154-24-0 | |

| Record name | Triisopropylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13154-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylsilyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013154240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisopropylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylsilyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K85L94LCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Triisopropylsilyl chloride (TIPSCl) primarily used for in the context of these research papers?

A1: this compound (TIPSCl) is mainly employed as a protecting group for alcohols and carboxylic acids in organic synthesis, particularly in peptide and nucleotide chemistry. [, , , , , , , ] Its bulky structure offers steric hindrance, providing selectivity during reactions.

Q2: Why is the protection of carboxylic acids important in peptide synthesis?

A2: In peptide synthesis, preventing unwanted side reactions at the carboxylic acid group of amino acids is crucial. this compound (TIPSCl) effectively protects the C-terminal carboxylic acid, allowing for controlled peptide bond formation. This protection can be later removed under mild conditions without affecting other protecting groups or the peptide's chirality. [, ]

Q3: Can you provide an example of this compound's (TIPSCl) use in nucleotide synthesis?

A3: this compound (TIPSCl) plays a crucial role in synthesizing modified oligonucleotides. For instance, it was used to selectively protect the 2'-hydroxyl group of 7-deaza-N2-isobutyryl-5'-O-(4-monomethoxytrityl)guanosine, a building block for oligoribonucleotide synthesis. This protection strategy enabled the successful synthesis of oligoribonucleotides containing 7-deazaguanosine. []

Q4: Beyond its use as a protecting group, are there other applications of this compound (TIPSCl)?

A4: Yes, this compound (TIPSCl) serves as a precursor to other useful reagents. For example, it can react with silver nitrite to generate Triisopropylsilyl nitrite in situ. This silyl nitrite acts as a mild and selective nitrosating agent for various organic transformations. []

Q5: What are the advantages of using this compound (TIPSCl) compared to other silylating agents?

A5: this compound (TIPSCl) offers several advantages, including:

- High Selectivity: Its bulkiness favors reaction with less sterically hindered groups, such as primary alcohols over secondary alcohols. [, , ]

- Mild Reaction Conditions: this compound (TIPSCl) reactions often proceed under mild conditions, minimizing the risk of side reactions or decomposition of sensitive substrates. [, , ]

- Ease of Removal: The Triisopropylsilyl (TIPS) group can be readily cleaved under mild conditions, leaving other protecting groups and functional groups intact. [, ]

Q6: Are there any specific challenges or limitations associated with using this compound (TIPSCl)?

A6: While generally considered an effective reagent, some potential challenges with this compound (TIPSCl) include:

- Stability: this compound (TIPSCl) is moisture-sensitive and should be stored and handled under inert conditions. []

Q7: Have there been any studies on improving the efficiency of reactions using this compound (TIPSCl)?

A7: Yes, researchers have explored different methods to enhance reactions involving this compound (TIPSCl). For instance, microwave irradiation has been shown to significantly accelerate the protection of alcohols and phenols using this compound (TIPSCl) and imidazole. [, ]

Q8: Can you explain the concept of chemoselectivity in the context of this compound (TIPSCl) reactions?

A8: Chemoselectivity refers to a reagent's ability to react preferentially with one functional group in the presence of other reactive groups. this compound (TIPSCl) demonstrates chemoselectivity by preferentially reacting with carboxylic acids over secondary or tertiary hydroxyl groups. []

Q9: What analytical techniques are commonly used to monitor and characterize reactions involving this compound (TIPSCl)?

A9: Commonly employed analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR helps to confirm the structure of protected products and monitor reaction progress. [, , , ]

- Infrared (IR) Spectroscopy: IR can identify the presence of specific functional groups, like the silyl ether group formed after protection. []

- Mass Spectrometry (MS): MS helps determine the molecular weight of the protected products and identify byproducts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.